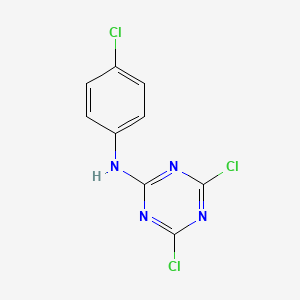
(4-CHLORO-PHENYL)-(4,6-DICHLORO-(1,3,5)TRIAZIN-2-YL)-AMINE
Descripción
4,6-Dichloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C10H6Cl3N3. It is a member of the triazine family, which is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Propiedades
Fórmula molecular |
C9H5Cl3N4 |
|---|---|
Peso molecular |
275.5 g/mol |
Nombre IUPAC |
4,6-dichloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H5Cl3N4/c10-5-1-3-6(4-2-5)13-9-15-7(11)14-8(12)16-9/h1-4H,(H,13,14,15,16) |
Clave InChI |
NXESWKOOFSNXRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)Cl)Cl |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLORO-PHENYL)-(4,6-DICHLORO-(1,3,5)TRIAZIN-2-YL)-AMINE typically involves the reaction of cyanuric chloride with 4-chloroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the amino group of 4-chloroaniline .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the triazine ring can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Formation of substituted triazine derivatives.
Oxidation and Reduction: Formation of oxidized or reduced triazine derivatives.
Hydrolysis: Formation of amines and chlorinated by-products.
Aplicaciones Científicas De Investigación
4,6-Dichloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of (4-CHLORO-PHENYL)-(4,6-DICHLORO-(1,3,5)TRIAZIN-2-YL)-AMINE involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the disruption of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Dichloro-N-(4-chlorophenyl)quinoline-3-carbimidoyl chloride
- 4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino-4-(2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl
Uniqueness
4,6-Dichloro-N-(4-chlorophenyl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. Its ability to undergo various substitution reactions and its potential biological activities make it a valuable compound in research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


